Citrato trisódico hidratado

Descripción general

Descripción

Citric acid trisodium salt hydrate, dnase, rnase and protease free, for molecular biology, is a highly purified form of trisodium citrate. It is widely used in molecular biology applications due to its ability to maintain the integrity of nucleic acids by being free from deoxyribonuclease (DNase), ribonuclease (RNase), and protease contaminants. This compound is essential for various biochemical and molecular biology experiments where the presence of these enzymes could degrade nucleic acids and proteins, leading to inaccurate results.

Aplicaciones Científicas De Investigación

Citric acid trisodium salt hydrate is extensively used in scientific research, particularly in:

Chemistry: It serves as a buffering agent and a chelating agent in various chemical reactions.

Biology: It is used in molecular biology protocols to prevent degradation of nucleic acids and proteins.

Medicine: It is used in anticoagulant solutions for blood collection and storage.

Industry: It is used in the food and beverage industry as a preservative and flavoring agent.

Mecanismo De Acción

Target of Action

Citric acid trisodium salt hydrate, also known as trisodium citrate, primarily targets calcium ions in the blood . It acts as an allosteric modulator of acetyl-CoA carboxylase, the enzyme that regulates the conversion of acetyl-CoA to malonyl-CoA .

Mode of Action

Trisodium citrate works by chelating calcium ions in the blood, forming calcium citrate complexes . This interaction disrupts the blood clotting mechanism, making it a useful anticoagulant .

Biochemical Pathways

Trisodium citrate is involved in the tricarboxylic acid cycle (TCA cycle), also known as the citric acid cycle or Krebs cycle . This cycle is a series of chemical reactions that occur in the cells of higher plants, animals, and many microorganisms. It is essential for the oxidative metabolism of glucose and other simple sugars . The reactions take a molecule of citric acid (originating from glucose) through several intermediate products; additional organic molecules are incorporated, and citric acid is regenerated .

Pharmacokinetics

It is known that the compound is soluble in water , which may influence its bioavailability and distribution in the body.

Result of Action

The chelation of calcium ions by trisodium citrate results in the disruption of the blood clotting mechanism . This makes trisodium citrate valuable in medical procedures that require anticoagulation, such as during blood storage and in continuous renal replacement therapy (CRRT) as a regional citrate anticoagulation (RCA) agent .

Action Environment

The action of trisodium citrate can be influenced by environmental factors. For instance, it is hygroscopic and may absorb moisture from the environment . Additionally, it can decompose under excess heat . Therefore, the compound’s action, efficacy, and stability may vary depending on the conditions of storage and use.

Análisis Bioquímico

Biochemical Properties

Citric acid trisodium salt hydrate plays a significant role in biochemical reactions. This cycle is a series of chemical reactions that occur in the cells of higher plants, animals, and many microorganisms . The reactions take a molecule of citric acid (originating from glucose) through several intermediate products; additional organic molecules are incorporated, and citric acid is regenerated .

Cellular Effects

The effects of citric acid trisodium salt hydrate on various types of cells and cellular processes are profound. It influences cell function by coordinating several metabolic pathways . It is essential for the oxidative metabolism of glucose and other simple sugars .

Molecular Mechanism

At the molecular level, citric acid trisodium salt hydrate exerts its effects through various mechanisms. It forms complexes with various cations, particularly with iron and calcium . In animals, citric acid improves the utilization of nutritional calcium .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of citric acid trisodium salt hydrate can change over time. It is stable at room temperature, and non-sterile solutions should be stable for months when stored at 2-8 °C .

Dosage Effects in Animal Models

The effects of citric acid trisodium salt hydrate can vary with different dosages in animal models. It has been used as an anticoagulant for the collection of blood .

Metabolic Pathways

Citric acid trisodium salt hydrate is involved in the tricarboxylic acid cycle . This cycle is a series of chemical reactions that occur in the cells of higher plants, animals, and many microorganisms . It is essential for the oxidative metabolism of glucose and other simple sugars .

Transport and Distribution

Citric acid trisodium salt hydrate is soluble in water , which facilitates its transport and distribution within cells and tissues.

Subcellular Localization

As a key intermediate in the tricarboxylic acid cycle, citric acid trisodium salt hydrate is primarily localized in the mitochondria, the organelle where the citric acid cycle occurs .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Citric acid trisodium salt hydrate is synthesized by neutralizing citric acid with sodium hydroxide. The reaction involves the following steps:

- Dissolve citric acid in water.

- Gradually add sodium hydroxide solution to the citric acid solution while stirring.

- Continue adding sodium hydroxide until the pH of the solution reaches around 7-8.

- The solution is then evaporated to obtain the crystalline form of citric acid trisodium salt hydrate.

Industrial Production Methods

Industrial production of citric acid trisodium salt hydrate follows a similar process but on a larger scale. The process involves:

- Large-scale neutralization of citric acid with sodium hydroxide.

- Continuous stirring and monitoring of pH levels.

- Evaporation and crystallization processes to obtain the final product.

- The product is then purified to ensure it is free from DNase, RNase, and protease contaminants.

Análisis De Reacciones Químicas

Types of Reactions

Citric acid trisodium salt hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield different compounds.

Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various reagents can be used depending on the desired substitution.

Major Products Formed

Oxidation: Oxidation of citric acid trisodium salt hydrate can lead to the formation of acetone dicarboxylic acid and other oxidized derivatives.

Reduction: Reduction can yield compounds like isocitric acid.

Substitution: Substitution reactions can produce a variety of derivatives depending on the substituents introduced.

Comparación Con Compuestos Similares

Similar Compounds

- Trisodium citrate dihydrate

- Ammonium ferric citrate

- Ammonium citrate tribasic

- Disodium hydrogen citrate sesquihydrate

Uniqueness

Citric acid trisodium salt hydrate, dnase, rnase and protease free, stands out due to its high purity and the absence of DNase, RNase, and protease contaminants. This makes it particularly suitable for sensitive molecular biology applications where the presence of these enzymes could compromise the integrity of the samples.

Propiedades

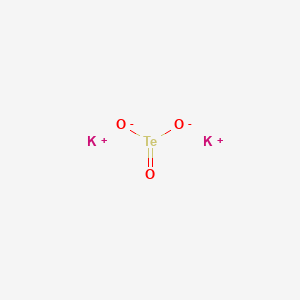

IUPAC Name |

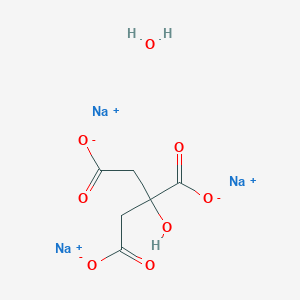

trisodium;2-hydroxypropane-1,2,3-tricarboxylate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.3Na.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;1H2/q;3*+1;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIDNTKRVKSLDB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Na3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040781 | |

| Record name | Sodium citrate tribasic hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

SOLID IN VARIOUS FORMS. | |

| Record name | SODIUM CITRATE PENTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1220 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: good | |

| Record name | SODIUM CITRATE PENTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1220 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

6858-44-2 | |

| Record name | Sodium citrate tribasic hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt, hydrate (2:6:11) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM CITRATE PENTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1220 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(7-Bromo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B50963.png)